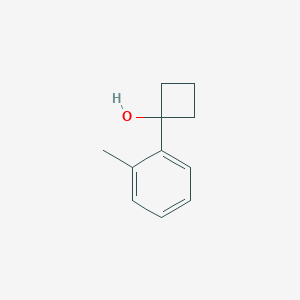

1-(o-Tolyl)cyclobutanol

Description

1-(o-Tolyl)cyclobutanol is a cyclobutanol derivative featuring a cycloalkanol ring substituted with an ortho-tolyl group (a methyl-substituted benzene ring at the ortho position). This compound belongs to a class of small, strained cyclic alcohols with unique reactivity due to the four-membered cyclobutane ring. For example, cyclobutanol itself is prepared via hydrochloric acid-mediated hydrolysis of cyclopropylcarbinol, yielding a mixture of cyclobutanol and 3-buten-1-ol . The strained cyclobutane ring enhances reactivity, enabling applications in enantioselective catalysis and polymer synthesis .

Similar compounds, such as 1-(o-Tolyl)thiourea, exhibit planar aromatic systems with hydrogen-bonding motifs , suggesting that this compound may participate in analogous non-covalent interactions.

Properties

Molecular Formula |

C11H14O |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-(2-methylphenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C11H14O/c1-9-5-2-3-6-10(9)11(12)7-4-8-11/h2-3,5-6,12H,4,7-8H2,1H3 |

InChI Key |

SSZPCSHERFZDCS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(CCC2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(o-Tolyl)cyclobutanol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of o-tolylmagnesium bromide with cyclobutanone can yield this compound. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(o-Tolyl)cyclobutanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

Oxidation: Formation of o-tolylcyclobutanone.

Reduction: Formation of 1-(o-Tolyl)cyclobutane.

Substitution: Formation of 1-(o-Tolyl)cyclobutyl halides or amines.

Scientific Research Applications

1-(o-Tolyl)cyclobutanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(o-Tolyl)cyclobutanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(2-Hydroxyethyl)cyclobutanol

- Structure: Features a cyclobutanol ring substituted with a hydroxyethyl group.

- Reactivity: The hydroxyethyl group enhances hydrophilicity, improving solubility in polar solvents. Unlike 1-(o-Tolyl)cyclobutanol, this derivative lacks aromaticity, reducing π-π stacking interactions .

- Applications: Used in polymer chemistry, similar to other cyclobutanol derivatives undergoing Pd-catalyzed ring-opening polymerization .

1-(Aminomethyl)cyclobutanol

- Structure: Cyclobutanol with an aminomethyl substituent.

- Properties: Exists as a colorless liquid, soluble in water and organic solvents. The amino group introduces basicity, enabling coordination chemistry (e.g., with transition metals like platinum or palladium) .

- Contrast with this compound: The absence of an aromatic ring limits its use in catalysis involving aromatic π-systems but enhances its utility in bioinorganic applications .

Chlorobutanol

- Structure: A chlorinated cyclobutanol derivative (1,1,1-trichloro-2-methyl-2-propanol).

- Safety and Hazards : Classified as acutely toxic (oral, Category 4) with hazards including respiratory irritation. Combustion releases toxic fumes .

- Key Difference: Chlorobutanol’s trichloromethyl group confers antimicrobial properties, making it a preservative, whereas this compound’s applications focus on synthesis and catalysis .

1-Phenylcyclobutanecarboxylic Acid

- Structure : Cyclobutane ring substituted with a phenyl group and carboxylic acid.

- Reactivity: The carboxylic acid group enables conjugation to polymers or coordination complexes, contrasting with this compound’s alcohol functionality.

- Synthetic Utility: Used in pharmaceutical intermediates, whereas this compound may serve as a chiral building block in asymmetric catalysis .

Comparative Data Table

Research Findings and Reactivity Insights

- Enantioselective Catalysis: Bulky phosphoric acids catalyze the ring expansion of cyclobutanols to spirocyclic dihydropyrans with up to 98% enantiomeric excess (ee), a reaction applicable to this compound derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.